molecular formula C9H15PSi B3051305 Phenyl(trimethylsilyl)phosphane CAS No. 32796-33-1

Phenyl(trimethylsilyl)phosphane

Cat. No.: B3051305
CAS No.: 32796-33-1
M. Wt: 182.27 g/mol
InChI Key: YUSZLOVWCKZYMA-UHFFFAOYSA-N
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Description

Phenyl(trimethylsilyl)phosphane is an organophosphorus compound with the chemical formula C9H15PSi. It is characterized by the presence of a phenyl group (C6H5) attached to a phosphorus atom, which is further bonded to a trimethylsilyl group (Si(CH3)3). This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(trimethylsilyl)phosphane can be synthesized through various methods. One common approach involves the reaction of phenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

C6H5PH2 + (CH3)3SiCl → C6H5P(Si(CH3)3)H + HCl\text{C6H5PH2 + (CH3)3SiCl → C6H5P(Si(CH3)3)H + HCl} C6H5PH2 + (CH3)3SiCl → C6H5P(Si(CH3)3)H + HCl

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Phenyl(trimethylsilyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed as a reducing agent.

    Substitution: Halogenated reagents such as bromine (Br2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Phenylphosphine oxide.

    Reduction: Phenylphosphine.

    Substitution: Various substituted phenylphosphines depending on the reagent used.

Scientific Research Applications

Phenyl(trimethylsilyl)phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

Phenyl(trimethylsilyl)phosphane can be compared with other similar compounds such as tris(trimethylsilyl)phosphine and tris(2,4,6-trimethoxyphenyl)phosphine. While all these compounds contain a phosphorus atom bonded to silyl or aryl groups, this compound is unique due to its specific combination of phenyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity.

Comparison with Similar Compounds

    Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups attached to phosphorus.

    Tris(2,4,6-trimethoxyphenyl)phosphine: Contains three 2,4,6-trimethoxyphenyl groups attached to phosphorus.

Biological Activity

Phenyl(trimethylsilyl)phosphane, a compound belonging to the class of organophosphorus compounds, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenylphosphine with trimethylsilyl chloride under controlled conditions. The reaction can be represented as follows:

PhP+TMSClPhP SiMe3 +HCl\text{PhP}+\text{TMSCl}\rightarrow \text{PhP SiMe}_3\text{ }+\text{HCl}

This process yields this compound, which can then be further characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, compounds derived from this phosphane have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 μg/mL to 12.5 μg/mL, indicating potent antibacterial effects .

CompoundBacterial StrainMIC (μg/mL)
3gE. coli6.25
3kS. aureus6.25
3oPseudomonas aeruginosa12.5

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against cancer cell lines such as HL-60. The IC50 values observed suggest that certain derivatives exhibit moderate cytotoxic effects, making them potential candidates for further development in cancer therapy .

Cell LineCompoundIC50 (μM)
HL-60Derivative A15
HL-60Derivative B30

Study on Antimicrobial Resistance

A significant case study investigated the role of this compound in overcoming antibiotic resistance. The compound was shown to enhance the efficacy of existing antibiotics against resistant strains of bacteria by acting synergistically with them . This finding is crucial in the context of rising antibiotic resistance globally.

Antiviral Properties

Another area of research focused on the antiviral potential of this compound derivatives. Preliminary results indicated that some compounds exhibited activity against viral infections, although further studies are required to elucidate the mechanisms involved .

Properties

IUPAC Name

phenyl(trimethylsilyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15PSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSZLOVWCKZYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)PC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587036
Record name Phenyl(trimethylsilyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32796-33-1
Record name Phenyl(trimethylsilyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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